molecular formula C21H28N4O3S B5067981 4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE

4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE

Cat. No.: B5067981
M. Wt: 416.5 g/mol
InChI Key: KNNCGWUDNPPWBD-UHFFFAOYSA-N
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Description

4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: This step involves the reaction of the pyridazine intermediate with a piperidine derivative.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for use in the development of new materials with specific properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE is unique due to its combination of a morpholine ring, a piperidine ring, and a pyridazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-16-7-9-24(10-8-16)21-6-5-19(22-23-21)18-4-3-17(2)20(15-18)29(26,27)25-11-13-28-14-12-25/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNCGWUDNPPWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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